ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzo[1,3]dioxole moiety, a cyano group, a trifluoromethyl group, and a pyridin-2-ylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .
Mode of Action
It’s suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This is likely achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing the microtubule structure .
Biochemical Pathways
It’s known that microtubule-targeting agents can cause mitotic blockade and cell apoptosis , which suggests that this compound may affect pathways related to cell division and programmed cell death.
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and induction of apoptosis in cancer cells . This can lead to the death of cancer cells and potentially a reduction in tumor size.
Preparation Methods
The synthesis of ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate involves multiple steps, including the formation of key intermediates and the use of various reagents and conditions. One common synthetic route includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This step involves the reaction of 3,4-(methylenedioxy)phenol with appropriate reagents to form the benzo[1,3]dioxole structure.
Introduction of the cyano and trifluoromethyl groups: These groups are typically introduced through nucleophilic substitution reactions using reagents such as cyanide salts and trifluoromethylating agents.
Formation of the pyridin-2-ylsulfanyl group: This step involves the reaction of a pyridine derivative with a sulfur-containing reagent under suitable conditions.
Final esterification: The final step involves the esterification of the propionic acid derivative with ethanol to form the ethyl ester.
Chemical Reactions Analysis
ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate undergoes various chemical reactions, including:
Scientific Research Applications
ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate has several scientific research applications:
Comparison with Similar Compounds
ethyl 3-{[6-(2H-1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate can be compared with other similar compounds, such as:
N-(benzo[1,3]dioxol-5-ylmethylene)-2-cyano-3-substituted phenylacrylohydrazides: These compounds share the benzo[1,3]dioxole moiety and exhibit similar biological activities.
1-benzo[1,3]dioxol-5-yl derivatives: These compounds also contain the benzo[1,3]dioxole structure and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S/c1-2-26-17(25)5-6-29-18-12(9-23)13(19(20,21)22)8-14(24-18)11-3-4-15-16(7-11)28-10-27-15/h3-4,7-8H,2,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKKUKMMDIAXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=C(C(=CC(=N1)C2=CC3=C(C=C2)OCO3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.